3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core substituted with an ethyl group at the 6-position, a tosyl group at the 4-position, and a phenylmethanone moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the Phenylmethanone Moiety: The final step involves the Friedel-Crafts acylation of the quinoline derivative with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes involved in microbial metabolism, leading to the inhibition of microbial growth. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-BENZOYL-6-ETHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity. The presence of the tosyl group enhances its solubility and reactivity, while the phenylmethanone moiety contributes to its potential as a pharmacophore.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-ethyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-3-18-11-14-23-21(15-18)25(30(28,29)20-12-9-17(2)10-13-20)22(16-26-23)24(27)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTAVLKYYREWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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